Cas no 81-64-1 (Quinizarin)

Quinizarin is a synthetic derivative of anthraquinone, exhibiting exceptional color stability and lightfastness in dyes and pigments. Its high molar extinction coefficient and thermal stability make it suitable for various industrial applications, including textile dyeing, ink production, and pigment synthesis, offering enhanced optical properties and durability.
Quinizarin structure
Quinizarin structure
Product name:Quinizarin
CAS No:81-64-1
MF:C14H8O4
MW:240.21092414856
MDL:MFCD00001209
CID:34256
PubChem ID:24863338

Quinizarin Chemical and Physical Properties

Names and Identifiers

    • 1,4-Dihydroxyanthraquinone
    • 1,4-Dihydroxy-9,10-anthracenedione
    • Quinizarin
    • Solvent Orange 86
    • 1,4-Dihydroxy-9,10-anthraquinone
    • 1,4-Dihydroxy-9,10-anthraquinoneneat
    • QUINIZARIN(RG)
    • Sodium 2-ethylhexanoate
    • 1,4-dihydroxyanthracene-9,10-dione
    • 1,4-Doa
    • 1,4-hydroxyanthraquinone
    • C.I.58050
    • Chinizarin
    • DSD ACID
    • QUINAZARIN
    • quiniazarine
    • Quinizalin
    • QUINIZARINE
    • smokeoranger
    • C.I. 58050
    • 1,4-Dihydroxyanthrachinon
    • Smoke Orange R
    • Macrolex Orange GG
    • 9,10-Anthracenedione, 1,4-dihydroxy-
    • Anthraquinone, 1,4-dihydroxy-
    • 1,4-Dioxyanthraquinone
    • 1,4-Doa [Russian]
    • 1,4-Dihydroxy-anthraquinone
    • 1,4-Dioxyanthraquinone [Russian]
    • 1,4-Di
    • 1,4-Dihydroxy-9,10-anthracenedione (ACI)
    • Anthraquinone, 1,4-dihydroxy- (8CI)
    • C.I. Solvent Orange 100
    • C.I. Solvent Orange 86
    • DAQ
    • NSC 15367
    • NSC 229036
    • NSC 40899
    • NSC 646569
    • Smoke Orange 18
    • Solvent Orange 100
    • MDL: MFCD00001209
    • Inchi: 1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H
    • InChI Key: GUEIZVNYDFNHJU-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C=CC=2O)O)C(=O)C2C1=CC=CC=2
    • BRN: 1914036

Computed Properties

  • Exact Mass: 240.04200
  • Monoisotopic Mass: 240.042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 74.6
  • Tautomer Count: 8
  • XLogP3: 3.7

Experimental Properties

  • Color/Form: Orange crystals precipitated from acetic acid and diethyl ether, while dark red needle crystals precipitated from alcohol, benzene and toluene.
  • Density: 1.3032 (rough estimate)
  • Melting Point: 196.0 to 202.0 deg-C
  • Boiling Point: 450ºC
  • Flash Point: 222ºC
  • Refractive Index: 1.5430 (estimate)
  • Solubility: <1g/l
  • Water Partition Coefficient: <1G/L(20ºC)
  • PSA: 74.60000
  • LogP: 1.87320
  • Merck: 8064
  • Color index: 58050
  • Solubility: Slightly soluble in water, soluble in concentrated sulfuric acid, sodium hydroxide solution, chlorobenzene, toluene, xylene, dichlorobenzene, red in alcohol, brown and yellow fluorescence in ether, purple in alkali and ammonia. In case of carbon dioxide, a black precipitate is formed, 1g of which can be dissolved in 13g of boiling glacial acetic acid. Can sublimate.
  • Vapor Pressure: 1 mmHg ( 196.7 °C)
  • pka: pK (18°) 9.51

Quinizarin Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H317
  • Warning Statement: P280
  • Hazardous Material transportation number:UN 3077 9 / PGIII
  • WGK Germany:2
  • Hazard Category Code: 50/53
  • Safety Instruction: S22-S24/25
  • RTECS:CB6600000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • TSCA:Yes
  • Safety Term:4.1
  • Packing Group:II; III
  • Storage Condition:Sealed in dry,Room Temperature

Quinizarin Customs Data

  • HS CODE:2914610000
  • Customs Data:

    China Customs Code:

    2914610000

    Overview:

    2914610000 anthraquinone.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914610000 anthracene-9,10-dione.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:5.5%.General tariff:30.0%

Quinizarin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044177-1kg
Quinizarin
81-64-1 98%
1kg
¥375.00 2024-07-28
BAI LING WEI Technology Co., Ltd.
389325-1KG
1,4-Dihydroxyanthraquinone, 97%
81-64-1 97%
1KG
¥ 1535 2022-04-26
TRC
D455593-1g
1,4-Dihydroxyanthraquinone
81-64-1
1g
$ 57.00 2023-09-07
TargetMol Chemicals
TN2132-500mg
Quinizarin
81-64-1 97.02%
500mg
¥ 296 2024-07-19
eNovation Chemicals LLC
D622131-5kg
1,4-Dihydroxyanthraquinone
81-64-1 97%
5kg
$1200 2024-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806790-2.5kg
1,4-Dihydroxyanthraquinone
81-64-1 96%
2.5kg
1,099.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Q906-5G
Quinizarin
81-64-1 96%
5G
¥207.4 2022-02-23
MedChemExpress
HY-D0226-1g
Quinizarin
81-64-1 ≥95.0%
1g
¥500 2024-04-17
Life Chemicals
F1565-0160-10mg
1,4-dihydroxy-9,10-dihydroanthracene-9,10-dione
81-64-1 90%+
10mg
$79.0 2023-07-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017329-100g
Quinizarin
81-64-1 96%
100g
¥45 2024-05-21

Quinizarin Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid
Reference
Some experiments with aminodihydroxyanthraquinones
Morris, Gareth A.; et al, Tetrahedron, 1986, 42(12), 3303-9

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Oxygen
Reference
Oxidative coupling of furans and naphthoquinones: a potential route to anthracyclinones
Bridson, John N.; et al, Journal of the Chemical Society, 1980, (9), 413-14

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene
Reference
A new methodological approach to anthraquinone and anthracyclidone synthesis
Sartori, Giovanni; et al, Gazzetta Chimica Italiana, 1990, 120(1), 13-19

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
Reference
Metal template ortho-acylation of phenols. A new general approach to anthracyclinones
Sartori, Giovanni; et al, Tetrahedron Letters, 1987, 28(14), 1533-6

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  60 min, 100 °C
Reference
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; et al, Molecular Diversity, 2015, 19(3), 481-500

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Fuming sulfuric acid ,  Boric acid (H3BO3) ;  rt; 5 h, 205 °C
1.2 Reagents: Water ;  cooled; 30 min, 85 °C
Reference
Combined spectral experiment and theoretical calculation to study the interaction of 1,4-dihydroxyanthraquinone for metal ions in solution
Yin, Caixia; et al, Spectrochimica Acta, 2013, 115, 772-777

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Ethylenediamine
Reference
A novel ring-closure reaction between 1,4-dihydroxyanthraquinone and diamines promoted by copper ions
Takei, Toshio; et al, Bulletin of the Chemical Society of Japan, 1981, 54(9), 2735-8

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Benzoic acid ,  L-Proline Solvents: Toluene ;  5 h, 50 °C
Reference
Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones
Somai Magar, Krishna Bahadur; et al, Chemical Communications (Cambridge, 2015, 51(41), 8592-8595

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 2-Butyn-1-ol ,  Potassium tert-butoxide Solvents: Dimethyl sulfoxide
Reference
Rapid, one-pot conversion of aryl fluorides into phenols with 2-butyn-1-ol and potassium t-butoxide in DMSO
Levin, Jeremy I.; et al, Synthetic Communications, 2002, 32(9), 1401-1406

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene
Reference
A new methodological approach to anthraquinone and anthracyclidone synthesis
Sartori, Giovanni; et al, Gazzetta Chimica Italiana, 1990, 120(1), 13-19

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
Reference
Synthesis and Activity of Substituted Anthraquinones against a Human Filarial Parasite, Brugia malayi
Dhananjeyan, Mugunthu R.; et al, Journal of Medicinal Chemistry, 2005, 48(8), 2822-2830

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sulfuric acid Solvents: Water ;  10 min, 95 - 110 °C
Reference
Facile, efficient and one-pot synthesis of anthraquinone derivatives catalyzed by AlCl3/H2SO4 under heterogeneous and mild conditions
Hossei, Naeimi; et al, Cuihua Xuebao, 2008, 29(1), 86-90

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  60 min, 100 °C
Reference
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; et al, Molecular Diversity, 2015, 19(3), 481-500

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
2.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
Reference
Metal template ortho-acylation of phenols. A new general approach to anthracyclinones
Sartori, Giovanni; et al, Tetrahedron Letters, 1987, 28(14), 1533-6

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3)
Reference
Synthesis of Quinizarin and Its Derivatives under Conditions of Microwave Activation
El'tsov, A. V.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2002, 72(2), 255-258

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Nitric acid
Reference
Reaction of hydroquinones with supported oxidizing reagents in solvent-free conditions
Gomez-Lara, J.; et al, Synthetic Communications, 2000, 30(15), 2713-2720

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
The synthesis of ventilone A
Piggott, Matthew J.; et al, Australian Journal of Chemistry, 2000, 53(9), 749-754

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Benzoyl peroxide ,  Triethylamine Solvents: Tetrahydrofuran
Reference
Highly selective oxidation of hydroquinones to quinones with dibenzoyl peroxide
McKay, Peter G.; et al, Australian Journal of Chemistry, 1989, 42(12), 2295-7

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3) Solvents: Water ;  rt → 205 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  5 h, 205 °C
1.3 Reagents: Water ;  cooled; 30 min, 85 °C
Reference
Synthesis of 1,4-dihydroxyanthraquinone
Li, Kun-lan; et al, Dalian Gongye Daxue Xuebao, 2009, 28(4), 305-308

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Reaction of α-hydroxyanthraquinones with thionyl chloride. Preparation of 1,10-anthraquinone derivatives
Gorelik, M. V.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(1), 157-66

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Iron Solvents: Acetic acid
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Oxygen
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
The reductive dehalogenation of halo-substituted naphthazarins and quinizarins as a simple route to parent compounds
Anufriev, Victor Ph.; et al, Synthetic Communications, 1998, 28(12), 2149-2157

Quinizarin Raw materials

Quinizarin Preparation Products

Quinizarin Related Literature

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:81-64-1)1,4-Dihydroxyanthraquinone
sfd17279
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:81-64-1)1,4-Dihydroxyanthraquinone
1710353
Purity:98%
Quantity:Company Customization
Price ($):Inquiry